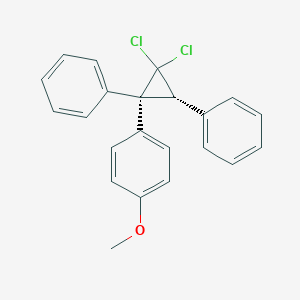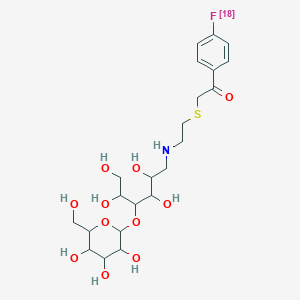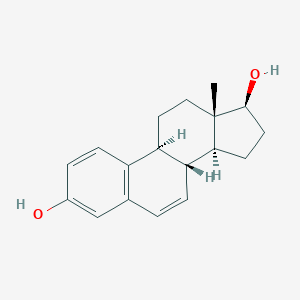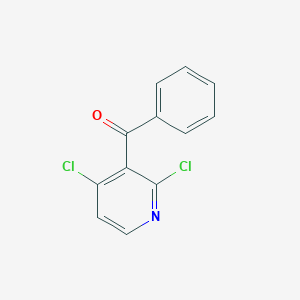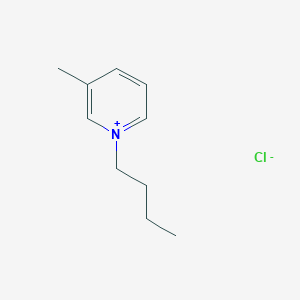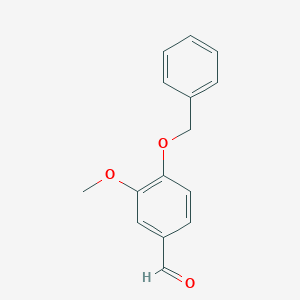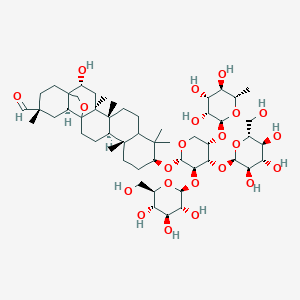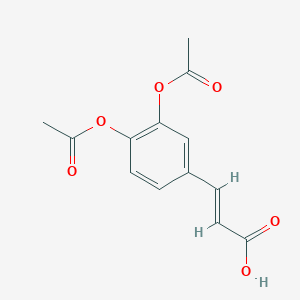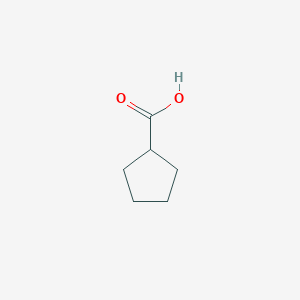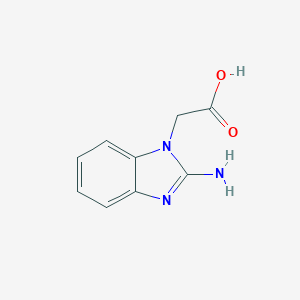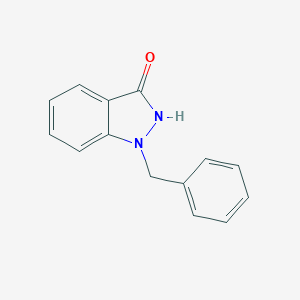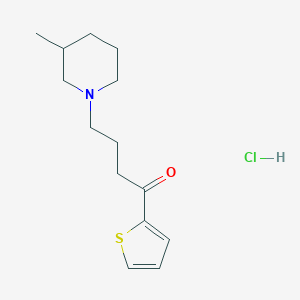
1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride, also known as JNJ-7925476, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the nociceptin/orphanin FQ receptor, which is a G protein-coupled receptor that plays a role in pain modulation, anxiety, and stress responses.
科学的研究の応用
1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been studied for its potential therapeutic applications in several areas, including pain management, anxiety, and stress-related disorders. In preclinical studies, 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been shown to have analgesic effects in animal models of acute and chronic pain. It has also been shown to reduce anxiety-like behaviors in rodents and to attenuate stress-induced activation of the hypothalamic-pituitary-adrenal axis.
作用機序
1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride is a selective antagonist of the nociceptin/orphanin FQ receptor, which is a G protein-coupled receptor that plays a role in pain modulation, anxiety, and stress responses. By blocking the activity of this receptor, 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride may reduce pain and anxiety-related behaviors. The exact mechanism by which 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride exerts its effects is not fully understood and requires further investigation.
生化学的および生理学的効果
1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been shown to have several biochemical and physiological effects in preclinical studies. In animal models, 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been shown to reduce pain-related behaviors, such as thermal hyperalgesia and mechanical allodynia. It has also been shown to reduce anxiety-like behaviors, such as elevated plus maze and light/dark box tests. Additionally, 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been shown to attenuate stress-induced activation of the hypothalamic-pituitary-adrenal axis.
実験室実験の利点と制限
One advantage of using 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride in lab experiments is its selectivity for the nociceptin/orphanin FQ receptor, which allows researchers to study the specific effects of blocking this receptor. However, one limitation is that 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride has only been studied in preclinical models, and its effects in humans are not yet fully understood. Additionally, the synthesis of 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride can be complex and requires specialized equipment and expertise.
将来の方向性
There are several future directions for research on 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride. One area of interest is the potential use of 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride in the treatment of chronic pain and anxiety disorders in humans. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Additionally, further studies are needed to fully understand the mechanism of action of 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride and to identify potential side effects and drug interactions. Finally, the synthesis of 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride could be optimized to make it more accessible for researchers who wish to study its effects.
合成法
The synthesis of 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been reported in several research papers. One of the most commonly used methods involves the reaction of 2-thienylboronic acid with 3-methylpiperidine-3-carboxaldehyde in the presence of a palladium catalyst to form the corresponding boronate ester. The boronate ester is then treated with 1-butanone in the presence of a base to yield 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride hydrochloride.
特性
CAS番号 |
143380-86-3 |
|---|---|
製品名 |
1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride |
分子式 |
C14H22ClNOS |
分子量 |
287.8 g/mol |
IUPAC名 |
4-(3-methylpiperidin-1-yl)-1-thiophen-2-ylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C14H21NOS.ClH/c1-12-5-2-8-15(11-12)9-3-6-13(16)14-7-4-10-17-14;/h4,7,10,12H,2-3,5-6,8-9,11H2,1H3;1H |
InChIキー |
KQQFNXMFPZQZBP-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)CCCC(=O)C2=CC=CS2.Cl |
正規SMILES |
CC1CCCN(C1)CCCC(=O)C2=CC=CS2.Cl |
同義語 |
1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



